![molecular formula C14H20N2O2S B2778819 1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea CAS No. 1448066-16-7](/img/structure/B2778819.png)
1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
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Description
1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a chemical compound that has shown potential in scientific research applications. This compound is also known as BMTU and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds using 1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea as a precursor or a structural motif is a significant area of research. For instance, the work by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides illustrates the utility of urea derivatives in creating pseudopeptidic [1,2,4]triazines, showcasing the versatility of urea compounds in organic synthesis (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Interaction with Biological Macromolecules
The interaction of urea derivatives with biological macromolecules is another area of interest. Ajloo et al. (2015) investigated the binding of Schiff bases containing N2O2 donor atoms with calf-thymus DNA, indicating that such compounds, including urea derivatives, could interact with DNA through intercalative modes. This research sheds light on the potential of urea derivatives in the study of drug-DNA interactions and their implications for therapeutic applications (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).
Therapeutic Applications
Urea derivatives, including those related to 1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea, have been explored for their therapeutic potential. For instance, Pireddu et al. (2012) identified a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are important targets in cancer therapy. This study demonstrates the potential of urea derivatives in developing novel therapeutic agents (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).
properties
IUPAC Name |
1-benzyl-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-18-14(7-8-19-11-14)10-16-13(17)15-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTAIWCZSLZLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea |
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